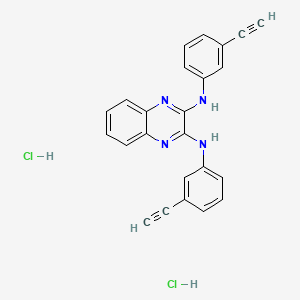

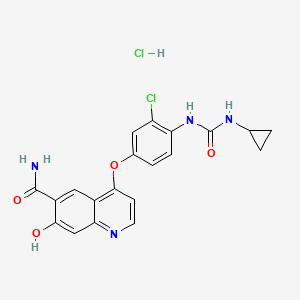

TD52 (dihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TD52 (dihydrochloride) is a derivative of Erlotinib and is known for its potent inhibitory effects on cancerous protein phosphatase 2A (CIP2A). This compound is orally active and has shown significant anti-cancer properties, particularly in triple-negative breast cancer (TNBC) cells .

Preparation Methods

TD52 (dihydrochloride) is synthesized through a series of chemical reactions starting from Erlotinib. . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the cycloaddition reaction.

Chemical Reactions Analysis

TD52 (dihydrochloride) undergoes several types of chemical reactions:

Substitution Reactions: The Alkyne group in TD52 (dihydrochloride) can participate in substitution reactions with various reagents.

Cycloaddition Reactions: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with Azide-containing molecules.

Reduction Reactions: Under specific conditions, TD52 (dihydrochloride) can be reduced to form different derivatives.

Common reagents used in these reactions include copper catalysts, Azide-containing molecules, and reducing agents. The major products formed from these reactions are typically cycloaddition products and reduced derivatives .

Scientific Research Applications

TD52 (dihydrochloride) has a wide range of scientific research applications:

Mechanism of Action

TD52 (dihydrochloride) exerts its effects by inhibiting the cancerous protein phosphatase 2A (CIP2A). It mediates the apoptotic effect in TNBC cells by regulating the CIP2A/PP2A/p-Akt signaling pathway. The compound indirectly reduces CIP2A by disturbing the binding of Elk1 to the CIP2A promoter . This disruption leads to the downregulation of CIP2A and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

TD52 (dihydrochloride) is unique due to its potent inhibitory effects on CIP2A and its ability to induce apoptosis in TNBC cells. Similar compounds include:

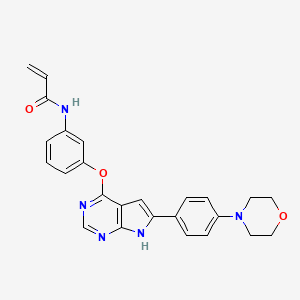

Erlotinib: The parent compound of TD52 (dihydrochloride), known for its inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase.

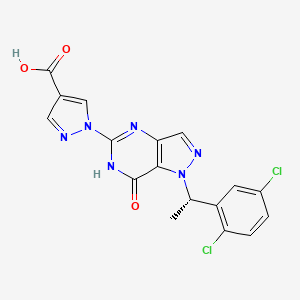

Gefitinib: Another EGFR inhibitor with similar anti-cancer properties.

Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

TD52 (dihydrochloride) stands out due to its specific targeting of CIP2A and its effectiveness in inducing apoptosis in TNBC cells .

Properties

Molecular Formula |

C24H18Cl2N4 |

|---|---|

Molecular Weight |

433.3 g/mol |

IUPAC Name |

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine;dihydrochloride |

InChI |

InChI=1S/C24H16N4.2ClH/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23;;/h1-2,5-16H,(H,25,27)(H,26,28);2*1H |

InChI Key |

PACBAUWYKBMOLH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B10854490.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)

![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)

![2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine](/img/structure/B10854519.png)

![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)

![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)

![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)